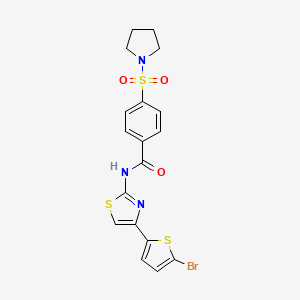

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S3/c19-16-8-7-15(27-16)14-11-26-18(20-14)21-17(23)12-3-5-13(6-4-12)28(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHLTDQCKSBQFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique combination of a bromothiophene moiety, a thiazole ring, and a sulfonamide group, which contribute to its diverse biological properties.

Chemical Structure

The chemical structure can be summarized as follows:

| Component | Structure |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H18BrN3O3S |

| Molecular Weight | 433.36 g/mol |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antifungal properties against various pathogens. The mechanism often involves the inhibition of specific enzymes or disruption of cell membrane integrity.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate that thiazole-containing compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, derivatives with similar structures have been shown to inhibit the growth of breast cancer cells significantly.

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.

Case Studies

-

Antifungal Activity : A study evaluated thiazole derivatives against Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) lower than those of standard antifungal agents.

Compound MIC (µg/mL) Standard (Fluconazole) N-(4-(5-bromothiophen-2-yl)... 8 16 -

Anticancer Activity : A recent study assessed the cytotoxic effects of similar compounds on human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 30

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound exhibits moderate lipophilicity, influencing its absorption and distribution in biological systems. Toxicological assessments are ongoing to evaluate the safety profile, with initial findings indicating low acute toxicity.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with several benzamide-thiazole derivatives. Key analogs and their differences are summarized below:

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

Key Observations :

Key Observations :

- The target compound’s bromothiophene may enhance binding to hydrophobic enzyme pockets, while the pyrrolidine-sulfonyl group could improve solubility for in vivo efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.